Moguisteine

Overview

Description

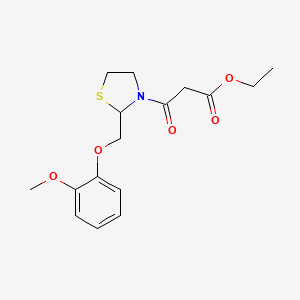

Moguisteine (ethyl 2-[(2-methoxyphenoxy)methyl]-β-oxothiazolidine-3-propanoate, BBR-2173) is a novel non-narcotic antitussive agent first synthesized in the 1990s. It belongs to the N-acyl-2-substituted-1,3-thiazolidine class of compounds, which exhibit potent cough-suppressing activity without opioid receptor interaction . Preclinical studies demonstrate that this compound reduces cough frequency in animal models (e.g., guinea pigs and dogs) induced by chemical irritants (citric acid, capsaicin) and mechanical/electrical tracheal stimulation . Clinically, it has shown efficacy comparable to dextromethorphan and codeine in treating persistent cough associated with respiratory diseases, with a favorable safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of moguisteine involves several steps. One common method includes the generation of ethyl malonyl chloride through an acyl chloride synthesis reaction. This is followed by layering and acquiring an organic layer containing a dichloromethane solution of acyl chloride. The dichloromethane solution of the acyl chloride is then dropped into a dichloromethane solution of (+/-)-2-[(2-methoxyphenoxy)methyl]thiazolidine to react and obtain this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher purity and lower production costs. The process involves simplified operations and the use of straightforward equipment, making it efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Moguisteine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, particularly involving the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound, while substitution reactions can produce different substituted thiazolidine compounds .

Scientific Research Applications

Antitussive Properties

Moguisteine has shown promise as an effective treatment for cough, particularly in patients suffering from chronic respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD). In a randomized controlled trial involving 87 patients, those treated with this compound exhibited a 42% reduction in cough frequency compared to a 14% reduction in the placebo group, indicating statistically significant efficacy (p = 0.028) .

Comparative Efficacy

In comparative studies, this compound has been shown to be as effective as codeine and dextromethorphan in suppressing cough induced by various stimuli in animal models . Notably, this compound did not induce tolerance after prolonged administration, making it a favorable option for chronic use .

Clinical Trials and Findings

Several clinical trials have been conducted to assess the safety and efficacy of this compound:

- Efficacy in COPD Patients : A double-blind study demonstrated that 200 mg of this compound taken three times daily significantly reduced cough frequency in patients with COPD compared to placebo .

- Safety Profile : No serious adverse events were reported during trials, and laboratory tests showed no functional or toxic effects on specific organs .

- Comparison with Other Agents : In studies comparing this compound to levodropropizine and other antitussives, it consistently showed comparable efficacy while maintaining a favorable safety profile .

Summary of Clinical Trials on this compound

| Study Type | Sample Size | Treatment Duration | Cough Reduction (%) | Statistical Significance |

|---|---|---|---|---|

| Randomized Controlled Trial | 87 | 4 days | 42% (this compound) | p = 0.028 |

| Comparison with Codeine | N/A | N/A | Similar efficacy | N/A |

| Safety Assessment | N/A | N/A | No serious events | N/A |

Pharmacokinetics of this compound

| Parameter | Value |

|---|---|

| Molar Mass | 339.41 g·mol |

| Chemical Formula | CHNOS |

| Main Active Metabolite | Free carboxylic acid (M1) |

Case Study: Efficacy in Chronic Respiratory Disorders

In a multicenter trial evaluating the impact of this compound on chronic cough associated with various respiratory disorders (e.g., COPD, lung cancer), patients receiving this compound reported significant improvements in cough frequency and severity compared to those receiving placebo. This study highlighted the versatility of this compound across different underlying conditions.

Case Study: Pediatric Application

Research indicates that this compound may also be beneficial for treating cough in pediatric populations, showing high levels of efficacy and safety. This suggests potential applications beyond adult patients, particularly in treating upper-airway cough syndrome in children .

Mechanism of Action

Moguisteine exerts its effects by activating ATP-sensitive potassium channels. This activation leads to the suppression of the cough reflex, providing relief from persistent coughing. The compound acts peripherally, meaning it does not affect the central nervous system, which reduces the risk of side effects and addiction .

Comparison with Similar Compounds

Mechanism of Action

Key Findings :

- Its peripheral action avoids central side effects (e.g., respiratory depression) common with opioids .

Efficacy in Preclinical Models

Key Findings :

- This compound and codeine show comparable potency in suppressing chemically induced cough .

- This compound retains efficacy in repeated dosing without tolerance development .

Advantages of this compound :

- Rapid onset of action (within 6 hours) .

- No reports of sedation, addiction, or severe AEs in clinical trials .

Pharmacokinetics

- Metabolism : Converted to active metabolite M1, which reaches steady-state plasma levels by day 3 with thrice-daily dosing .

- Excretion : ~34% of M1 is renally excreted within 24 hours after a 200 mg dose .

- Gender Differences : Minimal pharmacokinetic variability between sexes .

Limitations and Unresolved Mechanisms

- ATP-Sensitive K+ Channels : While implicated, the exact molecular targets of this compound remain unclear .

Biological Activity

Moguisteine, also known as BBR-2173, is a novel peripherally acting non-narcotic antitussive agent that has garnered attention for its effectiveness in cough management. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, and safety through various studies and research findings.

This compound operates primarily by modulating the cough reflex through peripheral mechanisms rather than central nervous system pathways. It is believed to act on specific receptors involved in cough reflex modulation, particularly affecting rapidly adapting pulmonary receptors. Research indicates that this compound may influence ATP-sensitive potassium (K+) channels, which play a crucial role in its antitussive effects .

Efficacy in Cough Management

This compound has been extensively studied for its effectiveness in treating both acute and chronic coughs. A systematic review highlighted its high level of benefit, particularly in pediatric populations. The compound has received Grade A evidence for its efficacy in symptomatic treatment of cough associated with bronchitis .

Comparative Studies

A notable study compared the antitussive effects of this compound with other agents such as codeine and levodropropizine. The results demonstrated that this compound provided substantial cough relief comparable to these traditional treatments while exhibiting a favorable safety profile .

Case Studies and Clinical Trials

- Study on Enantiomers : A study evaluated the antitussive activity of the R-(+)- and S-(-)-enantiomers of this compound in guinea pigs. The findings indicated that both enantiomers were effective, with variations in potency compared to the racemic mixture .

- Efficacy and Safety : Another clinical trial assessed this compound's efficacy and safety compared to standard treatments for cough relief. The results showed that this compound was well tolerated and equally effective, making it a suitable alternative for patients with cough conditions .

Data Table: Summary of Findings on this compound

Safety Profile

This compound has shown a favorable safety profile across various studies. Unlike traditional narcotic antitussives, it does not exhibit significant sedative effects or dependency potential, making it a safer option for long-term use in managing chronic cough conditions .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Moguisteine as an antitussive agent?

this compound acts as a peripherally selective, non-opioid antitussive agent by targeting rapidly adapting irritant receptors (RARs) in the tracheobronchial tree. Unlike centrally acting opioids, it does not interact with cough centers in the medulla or opioid receptors. Its efficacy has been validated in preclinical models (e.g., guinea pigs and dogs) through suppression of chemically induced cough reflexes .

Q. How is this compound distinguished from other antitussives like dextromethorphan or codeine in experimental settings?

Comparative studies should employ dose-response curves, receptor-binding assays, and behavioral cough suppression metrics. For example, this compound’s lack of central nervous system effects can be confirmed via opioid receptor antagonism tests (e.g., naloxone challenge) and EEG monitoring in animal models. Clinical trials should include double-blind protocols to compare reduction in cough frequency and severity .

Advanced Research Questions

Q. What experimental design considerations are critical for in vivo studies of this compound to control interspecies variability?

- Model selection : Use species with well-characterized RAR distributions (e.g., guinea pigs for citric acid-induced cough, dogs for capsaicin models).

- Dosage calibration : Adjust based on metabolic rates (e.g., mg/kg conversions between rodents and larger mammals).

- Control groups : Include vehicle controls and positive controls (e.g., codeine) to benchmark efficacy.

- Ethical reporting : Adhere to ARRIVE guidelines for transparency in animal studies .

Q. How can researchers resolve discrepancies in reported clinical efficacy of this compound across studies?

Analyze confounding variables such as:

- Patient cohorts : Differences in baseline conditions (e.g., chronic bronchitis vs. acute infections).

- Dosage regimens : Variations in administration frequency or bioavailability.

- Endpoint definitions : Standardize cough frequency metrics (e.g., Leicester Cough Questionnaire). Statistical meta-analyses should employ random-effects models to account for heterogeneity, with sensitivity analyses to exclude outlier studies .

Q. Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

- Synthesis : Document reaction conditions (e.g., solvent, temperature, catalysts) and purification steps (e.g., column chromatography).

- Characterization : Use elemental analysis (C, H, N, S), NMR (¹H/¹³C), and HPLC (>99% purity). For novel derivatives, include X-ray crystallography or mass spectrometry .

- Stability testing : Assess under varying pH and temperature conditions to define storage requirements .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values.

- ANOVA with post hoc tests : Compare efficacy across dosage groups.

- Power analysis : Predefine sample sizes to detect clinically relevant effect sizes (α=0.05, β=0.2) .

Q. Tables for Key Research Parameters

Table 1: Preclinical Efficacy of this compound in Animal Models

| Species | Induction Method | Effective Dose (mg/kg) | Outcome Metric | Reference |

|---|---|---|---|---|

| Guinea Pig | Citric Acid | 10–30 | Cough Frequency ↓ 70% | |

| Dog | Capsaicin | 5–15 | Latency to Cough ↑ 2x |

Table 2: Essential Characterization Techniques for this compound

| Parameter | Method | Acceptable Criteria |

|---|---|---|

| Purity | HPLC | ≥99% |

| Structural Confirmation | ¹H NMR (DMSO-d6) | δ 1.2–3.8 (alkyl protons) |

| Elemental Analysis | CHNS Combustion | ±0.4% of theoretical |

Research Question Development

Q. How to formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions on this compound’s applications?

- Feasible : Limit scope to receptor-specific mechanisms rather than systemic toxicity in early phases.

- Novel : Explore understudied areas (e.g., this compound’s anti-inflammatory effects in COPD-associated cough).

- Ethical : Prioritize in vitro assays before progressing to vertebrate models .

Q. What strategies validate this compound’s receptor specificity in mechanistic studies?

- Knockout models : Use RAR-deficient animals to confirm target engagement.

- Calcium imaging : Monitor intracellular Ca²⁺ flux in RAR-expressing cell lines upon this compound exposure.

- Competitive binding assays : Compare affinity with known RAR ligands .

Properties

IUPAC Name |

ethyl 3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-3-21-16(19)10-14(18)17-8-9-23-15(17)11-22-13-7-5-4-6-12(13)20-2/h4-7,15H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYVIAQNTFPTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869634 | |

| Record name | Ethyl 3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119637-67-1 | |

| Record name | Moguisteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119637-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moguisteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119637671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moguisteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOGUISTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y556547YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.